
Methyl-2-Acetylthiazol-5-carboxylat
Übersicht
Beschreibung
Methyl 2-acetylthiazole-5-carboxylate is a heterocyclic compound with the molecular formula C7H7NO3S. It is characterized by a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Wissenschaftliche Forschungsanwendungen
Methyl 2-acetylthiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, fungicides, and other industrial chemicals.
Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by Methyl 2-acetylthiazole-5-carboxylate are currently unknown . Future studies could provide insights into the pathways affected by this compound and their downstream effects.
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption . The impact of these properties on the bioavailability of Methyl 2-acetylthiazole-5-carboxylate is yet to be determined.
Biochemische Analyse
Biochemical Properties
Methyl 2-acetylthiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. This interaction can lead to the formation of reactive metabolites that may have biological effects .
Additionally, methyl 2-acetylthiazole-5-carboxylate can interact with proteins involved in cellular signaling pathways, such as kinases and phosphatases. These interactions can modulate the phosphorylation state of target proteins, thereby affecting their activity and function .
Cellular Effects
Methyl 2-acetylthiazole-5-carboxylate has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis .
In addition, methyl 2-acetylthiazole-5-carboxylate can affect gene expression by interacting with transcription factors and other regulatory proteins. This can result in the upregulation or downregulation of specific genes, thereby influencing cellular processes such as metabolism, growth, and immune response .
Molecular Mechanism
The molecular mechanism of action of methyl 2-acetylthiazole-5-carboxylate involves several key steps. First, it binds to specific biomolecules, such as enzymes and receptors, through non-covalent interactions. This binding can lead to conformational changes in the target biomolecule, affecting its activity and function .
Methyl 2-acetylthiazole-5-carboxylate can also inhibit or activate enzymes by binding to their active sites. This can result in the modulation of enzymatic activity, leading to changes in metabolic pathways and cellular processes. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 2-acetylthiazole-5-carboxylate can change over time. The stability and degradation of the compound can influence its biological activity. For example, it may degrade into other metabolites that have different biological effects. Long-term studies have shown that methyl 2-acetylthiazole-5-carboxylate can have sustained effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of methyl 2-acetylthiazole-5-carboxylate can vary with different dosages in animal models. At low doses, it may have beneficial effects, such as antimicrobial or anticancer activity. At high doses, it can exhibit toxic or adverse effects, such as cytotoxicity or organ damage. Threshold effects have been observed, where the biological activity of the compound changes significantly at specific dosage levels .
Metabolic Pathways
Methyl 2-acetylthiazole-5-carboxylate is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can also affect the metabolism of other biomolecules, such as lipids and carbohydrates, by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of methyl 2-acetylthiazole-5-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments. For example, it may be transported into the nucleus, where it can interact with transcription factors and other regulatory proteins .
Subcellular Localization
Methyl 2-acetylthiazole-5-carboxylate can localize to specific subcellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can be influenced by targeting signals or post-translational modifications that direct the compound to specific organelles. The subcellular localization of methyl 2-acetylthiazole-5-carboxylate can affect its activity and function, as it may interact with different biomolecules in different compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-acetylthiazole-5-carboxylate can be synthesized through a one-pot procedure involving commercially available starting materials. The synthesis typically involves the reaction of ethyl acetoacetate, N-bromosuccinimide, and thiourea or its N-substituted derivatives under mild reaction conditions. This method is preferred over traditional two-step reactions due to its efficiency and higher yields .
Industrial Production Methods
In industrial settings, the production of methyl 2-acetylthiazole-5-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high purity and yield. The compound is then purified and packaged for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-acetylthiazole-5-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted thiazole derivatives, which have applications in pharmaceuticals and agrochemicals.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-acetylthiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
- Ethyl 2-acetylthiazole-5-carboxylate
- Methyl 2-aminothiazole-5-carboxylate
- Methyl 2-benzylthiazole-5-carboxylate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. Methyl 2-acetylthiazole-5-carboxylate is unique due to its specific acetyl and carboxylate groups, which confer distinct properties and applications .
Eigenschaften
IUPAC Name |
methyl 2-acetyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c1-4(9)6-8-3-5(12-6)7(10)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQHBNUKAZKLMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(S1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{2-Methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one dihydrochloride](/img/structure/B1457386.png)
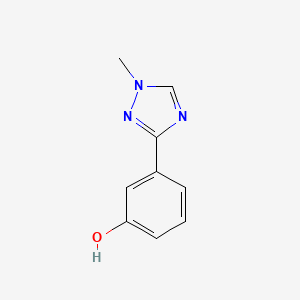
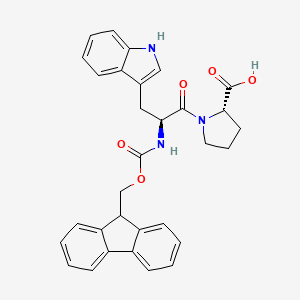
![[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride](/img/structure/B1457392.png)
![8-Methyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1457394.png)

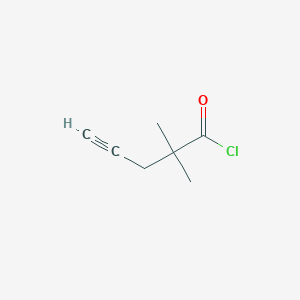
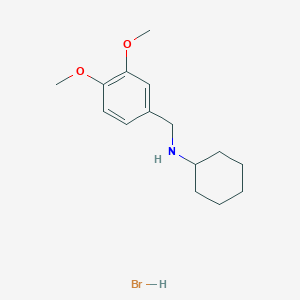

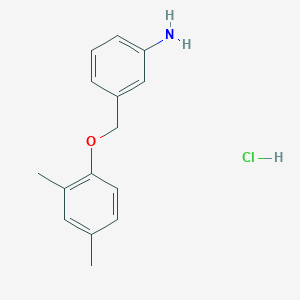
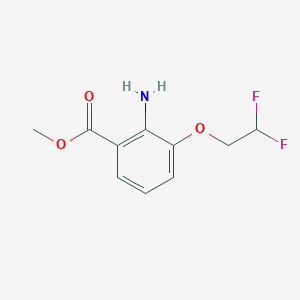
![6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1457404.png)


